molecular formula C13H15Cl2NO2 B14875532 Methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14875532
M. Wt: 288.17 g/mol
InChI Key: JOHBEBSFWYTAFE-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carboxylate ester, along with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,5-dichlorobenzyl chloride with methyl 1-methylpyrrolidine-3-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

methyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15Cl2NO2/c1-16-6-11(12(7-16)13(17)18-2)8-3-9(14)5-10(15)4-8/h3-5,11-12H,6-7H2,1-2H3

InChI Key

JOHBEBSFWYTAFE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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